molecular formula C23H24N4O2S B2876885 N-(2,3-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946326-04-1

N-(2,3-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2876885
CAS No.: 946326-04-1
M. Wt: 420.53
InChI Key: ZYRFZUBWCGCWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a cyclopenta[d]pyrimidinone derivative featuring a pyridin-4-ylmethyl substituent at position 1 and a sulfanyl-linked acetamide group at position 2. The pyridine ring enhances polarity, which may improve aqueous solubility compared to purely aromatic substituents.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15-5-3-7-19(16(15)2)25-21(28)14-30-22-18-6-4-8-20(18)27(23(29)26-22)13-17-9-11-24-12-10-17/h3,5,7,9-12H,4,6,8,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRFZUBWCGCWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs share the cyclopenta-pyrimidinone core but differ in substituents (Table 1).

Table 1: Structural Comparison of Analogs
Compound ID & Source Core Structure Substituents at Key Positions Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Cyclopenta[d]pyrimidinone 1: Pyridin-4-ylmethyl; 4: 2,3-dimethylphenyl Not provided Not reported Not reported
Cyclopenta[4,5]thieno[2,3-d]pyrimidine 3: 4-Chlorophenyl; Acetamide: 2-isopropylphenyl ~469.96 (C₂₄H₂₂ClN₃O₂S₂) Not reported Not reported
Cyclopenta[4,5]thieno[2,3-d]pyrimidine 3: 4-Chlorophenyl; Acetamide: 2,5-dimethylphenyl ~455.98 (C₂₄H₂₂ClN₃O₂S) Not reported Not reported
Pyrimidinone-thioacetamide Pyrimidine: 4-methyl; Acetamide: 2,3-dichlorophenyl 344.21 230 80
Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4: 3-(Cyclopenta-thieno-pyrimidinyl)oxy phenyl 326.0 197–198 53

Key Observations :

  • Substituent Diversity : The target compound’s pyridin-4-ylmethyl group contrasts with the 4-chlorophenyl in –2, likely reducing lipophilicity and enhancing solubility .
  • Acetamide Modifications : The 2,3-dimethylphenyl group (target) vs. 2-isopropylphenyl () or dichlorophenyl () may alter steric hindrance and metabolic stability .

Broader Structural Analogues and Pharmacological Context

  • : A pyrido[4,3-d]pyrimidine combination drug with fluorophenyl and iodophenyl groups highlights the role of halogens in enhancing binding affinity .
  • : Hexahydrobenzothieno-pyrimidine derivatives with ethoxyphenyl substituents suggest scaffold flexibility for optimizing pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.